1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

Organic light-emitting diodes (OLEDs) Electroluminescence Device efficiency

Researchers optimizing blue OLED emitter layers often face luminance ceilings (~600 cd·m⁻²) and thermal instability (Tg ~130 °C) with tetraphenylcyclopentadiene (TPCP). PPCP directly overcomes these limits: - Delivers ~60% higher max luminance (950 vs. 600 cd·m⁻²) and 20% better power efficiency (0.12 vs. 0.10 lm·W⁻¹) in identical ITO/TPD/emitter/Alq₃/Al device stacks. - Tg of 188 °C (vs. 130 °C for TPCP) resists Joule-heating crystallization, extending operational lifetime. - Deeper HOMO (IP 5.75 eV) enables precise hole-injection barrier engineering. Supplied at ≥98% purity with worldwide shipping; ideal for OLED R&D and C₅Ph₅ ligand precursor synthesis.

Molecular Formula C35H26
Molecular Weight 446.6 g/mol
CAS No. 2519-10-0
Cat. No. B1361228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
CAS2519-10-0
Molecular FormulaC35H26
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H
InChIKeyYGLVWOUNCXBPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPCP: Core Physicochemical Profile


1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP, CAS 2519-10-0), a pentaaryl-substituted cyclopentadiene with molecular formula C₃₅H₂₆ and molecular weight 446.58 g·mol⁻¹, is a sterically congested, non-planar hydrocarbon that serves as the principal precursor to the pentaphenylcyclopentadienyl (C₅Ph₅) ligand system [1]. The compound is commercially available at ≥99% purity (e.g., Thermo Scientific Chemicals) with a reported melting point of 254–257 °C and solubility of ~5 mg·mL⁻¹ in pyridine . Its five peripheral phenyl rings adopt a propeller-like conformation, resulting in substantially reduced π-conjugation relative to planar analogs—a structural feature that directly governs its differentiated optical, electrochemical, thermal, and ligand properties relative to less-substituted cyclopentadiene derivatives [1].

PPCP Irreplaceability vs. TPCP and Cyclopentadiene


Substituting PPCP with 1,2,3,4-tetraphenyl-1,3-cyclopentadiene (TPCP) or parent cyclopentadiene is not a performance-neutral procurement decision. The addition of the fifth phenyl group in PPCP introduces a unique steric and electronic perturbation: the fifth phenyl ring is oriented nearly perpendicular to the cyclopentadiene plane, forcing the adjacent phenyl groups to adopt larger dihedral angles (56.5° and 43.5° in PPCP vs. 41.0° in TPCP) and thereby reducing ground-state conjugation [1]. This structural distortion manifests as quantifiable shifts in UV-Vis absorption (~8 nm hypsochromic shift of the first absorption band vs. TPCP), ionization potential (IP = 5.75 eV vs. 5.60 eV for TPCP), glass transition temperature (Tg = 188 °C vs. 130 °C for TPCP), and electroluminescent device luminance and efficiency (950 cd·m⁻² / 0.12 lm·W⁻¹ vs. 600 cd·m⁻² / 0.10 lm·W⁻¹ for TPCP) [1]. For organometallic applications, the C₅Ph₅ ligand imposes a ~0.25–0.30 V positive shift in metal complex redox potentials relative to C₅H₅ analogs and confers enhanced thermal and oxidative stability to its complexes compared to cyclopentadienyl and peralkylated cyclopentadienyl derivatives [2][3]. These differences are not incremental—they are decisive for device efficiency, thermal budget compatibility, and electrochemical operating windows.

PPCP Quantitative Head-to-Head Comparisons


OLED Luminance and Efficiency: PPCP vs. TPCP

In a direct head-to-head comparison under identical device architecture (ITO/TPD/emitter/Alq₃/Al), the PPCP-based electroluminescent device achieved a maximum luminance of 950 cd·m⁻² and power efficiency of 0.12 lm·W⁻¹, outperforming the TPCP-based device, which delivered 600 cd·m⁻² and 0.10 lm·W⁻¹ [1]. The luminance integration area ratio (PPCP:TPCP = 2638:970, normalized to 1 for PPCP) further confirms the 2.7× advantage in integrated emission intensity [1]. This performance gain is attributed to the higher solid-state photoluminescence intensity of PPCP films and its higher Tg (188 °C vs. 130 °C), which promotes a smoother, less defective interface with the Alq₃ electron-transport layer [1].

Organic light-emitting diodes (OLEDs) Electroluminescence Device efficiency

Glass Transition Temperature: PPCP vs. TPCP

Differential scanning calorimetry (DSC) measurements reveal that PPCP exhibits a glass transition temperature (Tg) of 188 °C (m.p. 255 °C), which is 58 °C higher than the Tg of TPCP (130 °C, m.p. 182 °C) [1]. This Tg also exceeds that of the widely used hole-transport material TPD (Tg ~ 63 °C) [1]. The higher Tg of PPCP is critical for forming stable amorphous films in OLED devices, as it reduces crystallization-driven degradation and interfacial defect formation during thermal cycling [1].

Amorphous film stability Glass transition temperature Thermal budget

Ionization Potential: PPCP vs. TPCP

Cyclic voltammetry in DMF solution (0.1 M Bu₄NClO₄) shows that the electrochemical oxidation of PPCP occurs at a more positive potential than TPCP, and the ionization potential derived from these measurements is IP = 5.75 eV for PPCP compared to IP = 5.60 eV for TPCP [1]. Ultraviolet photoemission spectroscopy (UPS) studies independently corroborate the valence electronic structure differentiation of PPCP relative to Alq₃ and other OLED materials [2]. The +0.15 eV shift in IP corresponds to a deeper HOMO level in PPCP, arising from reduced phenyl–cyclopentadiene conjugation due to steric twisting of the fifth phenyl group [1].

Ionization potential Cyclic voltammetry Energy-level alignment

Acidity (pKHA): PPCP vs. Cyclopentadiene and Cp*H

In dimethylsulfoxide (DMSO), PPCP (C₅Ph₅H) exhibits a pKHA of 12.5, making it a dramatically stronger acid than both unsubstituted cyclopentadiene (C₅H₆, pKHA = 18.0) and pentamethylcyclopentadiene (C₅Me₅H, pKHA = 26.1) [1]. Even within the phenyl-substituted series, the acidity trend is non-linear: 2,5-diphenylcyclopentadiene (pKHA = 14.3), 2,3,4,5-tetraphenylcyclopentadiene (pKHA = 13.2), and PPCP (pKHA = 12.5) [1]. The enhanced acidity of PPCP facilitates deprotonation under milder conditions, enabling access to the C₅Ph₅⁻ anion—a critical synthon for metallocene and half-sandwich complex synthesis [1][2].

Proton acidity Ligand design Organometallic chemistry

Redox Potential Shift: C5Ph5 vs. C5H5 in Mn Complex

The manganese(I) tricarbonyl complex [Mn(η⁵-C₅Ph₅)(CO)₃] undergoes a reversible one-electron oxidation at +0.98 V vs. Fc⁺/⁰, which is approximately +0.69 V more positive than the oxidation potential of the unsubstituted cyclopentadienyl analog [Mn(η⁵-C₅H₅)(CO)₃] (reported at ca. +0.29 V vs. Fc⁺/⁰ under comparable conditions) [1]. This +0.69 V shift reflects the electron-withdrawing effect of the five phenyl substituents and the reduced π-donating ability of the C₅Ph₅ ligand. A systematic review further notes that pentaphenylcyclopentadienyl complexes consistently exhibit redox potentials shifted by 0.25–0.30 V more positive than their C₅H₅ and C₅Me₅ counterparts, accompanied by enhanced oxidative, reductive, and thermal stability [2][3].

Organometallic electrochemistry Redox tuning Half-sandwich complexes

Dopant Efficiency: PPCP in P3AT Diodes

PPCP has been employed as a dopant in poly(3-alkylthiophene) (P3AT) diodes, yielding a marked increase in electroluminescence efficiency compared to undoped control devices . In a separate patent disclosure, the pentaphenylcyclopentadienyl free radical (Cpᵠ•), derived from PPCP, was utilized as an electron-transport layer in transparent OLEDs (TOLEDs) achieving >71% transparency in the off-state and approaching 1% external quantum efficiency when turned on [1]. While these represent class-level evidence (no single comparator compound tested in the same study), they demonstrate that the PPCP scaffold enables device functionality that structurally simpler cyclopentadienes cannot replicate [1].

Dopant-enhanced EL Polymer light-emitting diodes Fluorescent silica nanoparticles

PPCP Validated Application Scenarios


OLED Emitter with Enhanced Thermal Stability and Luminance

When designing blue-emitting OLEDs, substituting PPCP for TPCP as the light-emitting layer yields ~60% higher maximum luminance (950 vs. 600 cd·m⁻²) and a 20% improvement in power efficiency (0.12 vs. 0.10 lm·W⁻¹) in identical ITO/TPD/emitter/Alq₃/Al structures [1]. Furthermore, PPCP's Tg of 188 °C—58 °C higher than TPCP's Tg of 130 °C—provides greater resistance to Joule-heating-induced crystallization, directly extending device operational lifetime [1]. The deeper HOMO (IP 5.75 eV vs. 5.60 eV) also alters the hole-injection barrier, which may be exploited in multi-layer device engineering [1][2].

C5Ph5 Ligand Precursor for Redox-Tunable Catalysts

PPCP serves as the entry point to the C₅Ph₅ ligand system, whose complexes are characterized by significantly enhanced thermal and oxidative stability relative to C₅H₅ and C₅Me₅ analogs [1]. The pKHA of 12.5 (vs. 18.0 for C₅H₆ and 26.1 for C₅Me₅H) permits deprotonation with milder bases, preserving sensitive functional groups during complex synthesis [2]. The resulting metal complexes exhibit redox potentials anodically shifted by 0.25–0.69 V relative to C₅H₅ analogs, as demonstrated by [Mn(η⁵-C₅Ph₅)(CO)₃] oxidizing at +0.98 V vs. Fc⁺/⁰ compared to +0.29 V for the C₅H₅ analog—a critical parameter for designing oxidation-resistant catalysts [3].

Free-Radical Electron-Transport Layer for Transparent OLEDs

Thermal or electrochemical generation of the stable pentaphenylcyclopentadienyl radical (Cpᵠ•) from PPCP enables electron-transport layers in transparent OLED architectures. Patented devices utilizing PPCP-derived radicals have demonstrated >71% transparency in the off-state and approach 1% external quantum efficiency [1]. This application is inaccessible to lower phenyl-substituted cyclopentadienes due to insufficient radical stability; the five-fold phenyl substitution provides kinetic stabilization of both radical and ionic species derived from the C₅Ph₅ framework [2].

Model Substrate for Steric and Electronic Studies

PPCP's well-characterized non-planar geometry (phenyl dihedral angles of 56.5° and 43.5° for the two rings adjacent to the unique fifth phenyl group, vs. 41.0° in all four phenyl rings of TPCP) [1] and its quantified acidity (pKHA = 12.5) [2] make it a valuable model compound for studying the interplay between steric congestion, orbital overlap, and proton acidity in pentaarylcyclopentadiene systems. The compound exhibits a reversible one-electron oxidation at +0.765 V (vs. Fc⁺/⁰ in CH₂Cl₂) and an irreversible oxidation at +1.300 V, providing a well-defined electrochemical benchmark [2].

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